molecular formula C13H9N5O3 B6075987 4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol

4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol

Cat. No. B6075987
M. Wt: 283.24 g/mol
InChI Key: YWXZXJHZQPHIJB-OMCISZLKSA-N
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Description

4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol, also known as NTMN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. NTMN is a naphthol derivative that belongs to the family of triazole-based compounds.

Mechanism of Action

The mechanism of action of 4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol is not fully understood. However, it is believed that this compound exerts its antimicrobial and anticancer properties by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is relatively safe for use in laboratory experiments. However, it is important to note that this compound has not been extensively studied for its long-term effects on human health. In addition, this compound has been shown to have a high affinity for metal ions, which may lead to the formation of metal complexes that could potentially interfere with cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol in laboratory experiments is its ease of synthesis and purification. In addition, this compound has a high level of stability and can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its limited solubility in water, which may restrict its use in certain experiments.

Future Directions

There are several future directions for the research on 4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol. One potential area of research is the development of this compound-based metal complexes for use in catalysis. Another area of research is the investigation of the potential applications of this compound as an antimicrobial agent in the food industry. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its long-term effects on human health.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research fields. Its ease of synthesis and purification, stability, and low toxicity profile make it an attractive candidate for use in laboratory experiments. However, further studies are needed to fully understand the mechanism of action of this compound and its potential long-term effects on human health.

Synthesis Methods

The synthesis of 4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol involves the reaction of 4-nitro-1-naphthol with 4H-1,2,4-triazole-4-amine in the presence of acetic acid. The reaction is carried out at a temperature of 90°C for 4 hours, and the resulting product is purified by recrystallization. The yield of this compound obtained by this method is around 80%.

Scientific Research Applications

4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an antimicrobial agent against various bacterial strains. It has also been investigated for its anticancer properties and has shown significant cytotoxicity against cancer cells. In materials science, this compound has been used as a fluorescent probe for the detection of metal ions. In catalysis, this compound has been used as a ligand for the synthesis of various metal complexes.

properties

IUPAC Name

4-nitro-2-[(E)-1,2,4-triazol-4-yliminomethyl]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O3/c19-13-9(6-16-17-7-14-15-8-17)5-12(18(20)21)10-3-1-2-4-11(10)13/h1-8,19H/b16-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXZXJHZQPHIJB-OMCISZLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C=NN3C=NN=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)/C=N/N3C=NN=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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